Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride
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Overview
Description
Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target in synthetic chemistry.
Scientific Research Applications
Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties due to the presence of the trifluoromethyl group, which can enhance drug efficacy.
Industry: Utilized in the development of new materials with unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their stability and reactivity.
Trifluoromethylated aromatic compounds: Similar in structure, these compounds are used in various chemical and pharmaceutical applications.
Uniqueness
Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the aminomethyl and trifluoromethyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)7-4-6(5-14)2-3-8(7)10(11,12)13;/h2-4H,5,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHCRPHTAZSYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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